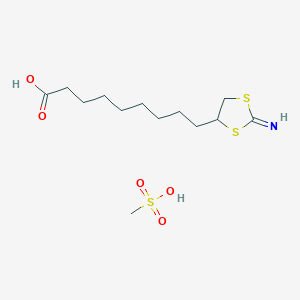
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiolane ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals . This intermediate is then further reacted under specific conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学的研究の応用
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of polymers and advanced materials due to its reactive dithiolane ring.
作用機序
The mechanism of action of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
類似化合物との比較
Similar Compounds
1,3-Dithiolane: Shares the dithiolane ring but differs in the side chain structure.
1,3-Dithiane: Similar in structure but with a different ring size and functional groups.
Thioacetic Acid: Contains a thiol group but lacks the dithiolane ring.
Uniqueness
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid is unique due to its specific combination of the dithiolane ring and the nonanoic acid side chain. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and industrial processes .
特性
CAS番号 |
61522-07-4 |
|---|---|
分子式 |
C13H25NO5S3 |
分子量 |
371.5 g/mol |
IUPAC名 |
9-(2-imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid |
InChI |
InChI=1S/C12H21NO2S2.CH4O3S/c13-12-16-9-10(17-12)7-5-3-1-2-4-6-8-11(14)15;1-5(2,3)4/h10,13H,1-9H2,(H,14,15);1H3,(H,2,3,4) |
InChIキー |
XSGFGUZMRPGHLX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1C(SC(=N)S1)CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

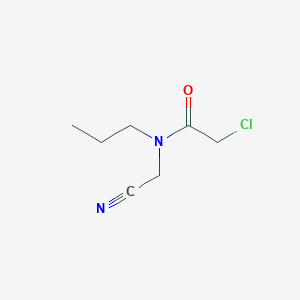


![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
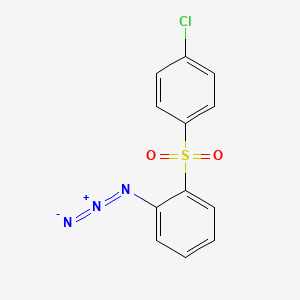
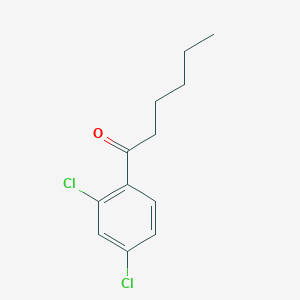

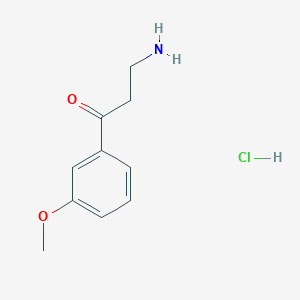
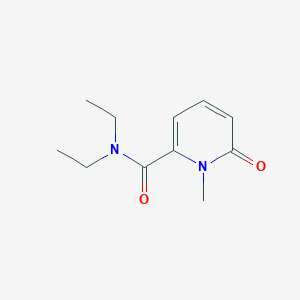
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
